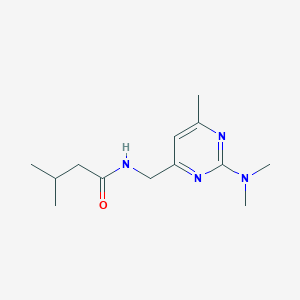

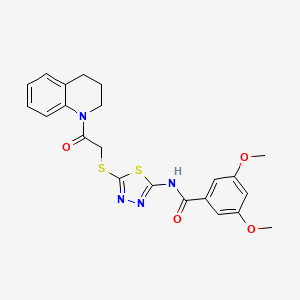

![molecular formula C15H15FN6 B2915301 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-04-6](/img/structure/B2915301.png)

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted with a fluorine atom and a methyl group, and the piperazine ring is attached to a pyridine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of fluorine, a highly electronegative atom, likely has a significant impact on the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have synthesized various compounds related to 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile to explore their potential biological activities. For instance, substituted pyrimidine-piperazine-chromene and quinoline conjugates have been evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Certain compounds exhibited significant anti-proliferative activities, surpassing the effectiveness of known drugs like curcumin. Molecular docking studies with active compounds against Bcl-2 protein demonstrated good binding affinity, suggesting potential applications in cancer therapy (Parveen et al., 2017).

Crystal Structure Analysis

The crystal structure of related pyridine derivatives has been elucidated, providing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their applications in various fields, including drug design and materials science (Venkateshan et al., 2019).

Corrosion Inhibition

Research into piperidine derivatives related to this compound has shown their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption and inhibition properties of these compounds, offering promising applications in protecting metal surfaces and structures (Kaya et al., 2016).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating pyrimidine moieties has led to the identification of compounds with significant antibacterial activity, highlighting the potential of these chemicals in developing new antimicrobial agents (Hafez et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that many compounds with a pyrimidine nucleus have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological changes .

Biochemical Pathways

It’s known that compounds with similar structures can affect various biological pathways, leading to a range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6/c1-11-13(16)15(20-10-19-11)22-7-5-21(6-8-22)14-12(9-17)3-2-4-18-14/h2-4,10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIPBFWLVZXDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)

![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)

![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)

![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)

![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)

![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)